molecular formula C47H76N14O8 B10852782 pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Cat. No.: B10852782
M. Wt: 965.2 g/mol
InChI Key: KUMVVDGHDQEFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is a synthetic peptide composed of multiple DL-amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process and allow for the efficient production of large quantities of peptides. These synthesizers can handle multiple reactions simultaneously, reducing the time and labor required for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and phenylalanine.

    Reduction: This reaction can reduce disulfide bonds if present in the peptide.

    Substitution: This reaction can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tyrosine can yield dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes due to its unique amino acid composition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and technologies, such as biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways and biological processes. The exact pathways and targets can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Ile-DL-Lys-NH2: Similar structure but with a different isomer of isoleucine.

    Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Leu-DL-Lys-NH2: Similar structure but with leucine instead of isoleucine.

Uniqueness

Pivaloyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is unique due to its specific sequence of DL-amino acids, which can confer distinct properties and biological activities compared to other peptides. The presence of DL-amino acids can affect the peptide’s stability, solubility, and interactions with biological targets.

Properties

Molecular Formula

C47H76N14O8

Molecular Weight

965.2 g/mol

IUPAC Name

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2,2-dimethylpropanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-6-28(2)37(43(68)56-32(38(49)63)16-10-11-23-48)61-40(65)33(17-12-24-54-45(50)51)57-41(66)36(27-30-19-21-31(62)22-20-30)59-42(67)35(26-29-14-8-7-9-15-29)58-39(64)34(18-13-25-55-46(52)53)60-44(69)47(3,4)5/h7-9,14-15,19-22,28,32-37,62H,6,10-13,16-18,23-27,48H2,1-5H3,(H2,49,63)(H,56,68)(H,57,66)(H,58,64)(H,59,67)(H,60,69)(H,61,65)(H4,50,51,54)(H4,52,53,55)

InChI Key

KUMVVDGHDQEFOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.